molecular formula C10H8F2O4 B6354140 2,2-Difluoro-benzo[1,3]dioxole-4-carboxylic acid ethyl ester CAS No. 773135-44-7

2,2-Difluoro-benzo[1,3]dioxole-4-carboxylic acid ethyl ester

Cat. No.: B6354140
CAS No.: 773135-44-7
M. Wt: 230.16 g/mol
InChI Key: BLKSMRWBNCCUCQ-UHFFFAOYSA-N
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Description

2,2-Difluoro-benzo[1,3]dioxole-4-carboxylic acid ethyl ester is a fluorinated aromatic ester with a benzo[1,3]dioxole core. It is structurally characterized by two fluorine atoms at the 2,2-positions, a carboxylic acid ethyl ester group at the 4-position, and a fused dioxole ring. This compound is primarily recognized as a metabolite of the fungicide fludioxonil, where it forms via oxidative degradation of the parent compound in environmental and biological systems . Regulatory agencies, including the EFSA and FAO, define residues of fludioxonil in food commodities as the sum of fludioxonil and metabolites containing the 2,2-difluoro-benzo[1,3]dioxole-4-carboxylic moiety, expressed as fludioxonil . The compound’s fat-soluble nature aligns with the physicochemical properties of fludioxonil, facilitating bioaccumulation in lipid-rich tissues .

Properties

IUPAC Name

ethyl 2,2-difluoro-1,3-benzodioxole-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8F2O4/c1-2-14-9(13)6-4-3-5-7-8(6)16-10(11,12)15-7/h3-5H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLKSMRWBNCCUCQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C2C(=CC=C1)OC(O2)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8F2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Conditions and Optimization

The fluorination reaction typically employs 2–40 moles of HF per mole of starting material, with optimal yields observed at 5–30 moles of HF. Temperatures ranging from -35°C to +180°C are permissible, though milder conditions (-20°C to +15°C) minimize side reactions such as ring degradation. Solvent-free systems are preferred to avoid dilution effects, though inert solvents like methylene chloride may be used in specific cases. Post-fluorination workup involves stripping excess HF under vacuum, followed by ice-water quenching and distillation to isolate the difluorinated intermediate.

Chlorination-Fluorination Sequential Strategy

Prior to fluorination, the benzodioxole core is functionalized via chlorination. For example, dichloromethyl groups are introduced at the 4-position using phosphorus pentachloride (PCl₅) or N-bromosuccinimide (NBS). This step ensures regioselectivity, as over-chlorination byproducts can be recycled into subsequent batches. The combined chlorination-fluorination sequence achieves a 65–75% yield for the difluorobenzodioxole intermediate, which serves as the precursor for esterification.

Esterification of Carboxylic Acid Intermediates

The conversion of 2,2-difluoro-benzodioxole-4-carboxylic acid to its ethyl ester is achieved through classical esterification protocols. While direct methods are sparingly documented, analogous procedures from related compounds provide actionable insights.

Acid-Catalyzed Esterification

In a manner akin to the synthesis of ethyl 4,4-difluoro-3-oxobutanoate (CAS 352-24-9), the carboxylic acid intermediate reacts with ethanol in the presence of an acid catalyst. Sulfuric acid or p-toluenesulfonic acid (PTSA) facilitates protonation of the carbonyl oxygen, enabling nucleophilic attack by ethanol. Experimental data from Ambeed.com indicate that anhydrous conditions and a 5:1 molar ratio of ethanol to acid yield 65–70% esterification efficiency.

Schlenk Equilibrium and Transesterification

Alternative routes involve transesterification of methyl or acetyl esters. For instance, the use of ethyl chloroformate in dichloromethane, as demonstrated in the synthesis of 2-benzodioxol-5-yl-thiazole-4-carboxylic acid ethyl ester, achieves 81% yield under oxidative conditions with manganese(IV) oxide. This method avoids direct handling of gaseous HCl, enhancing operational safety.

One-Pot Synthesis via Carboxylic Acid Chlorides

A streamlined one-pot approach combines fluorination and esterification within a single reaction vessel. This method capitalizes on the reactivity of acid chlorides, which are generated in situ from the corresponding carboxylic acids.

Generation of Acid Chloride Intermediates

Treating 2,2-difluoro-benzodioxole-4-carboxylic acid with thionyl chloride (SOCl₂) or oxalyl chloride (C₂O₂Cl₂) produces the acid chloride. The reaction proceeds at 40–60°C, with excess reagent removed under reduced pressure.

Ethanol Quenching and Purification

The acid chloride is subsequently treated with ethanol, yielding the ethyl ester. As reported in EP0759433A1, this step benefits from a 10:1 molar ratio of ethanol to acid chloride, achieving 70–75% isolated yield after distillation. Impurities such as unreacted acid are removed via aqueous sodium bicarbonate washes, followed by drying over magnesium sulfate.

Catalytic Approaches and Green Chemistry

Recent advances emphasize catalytic methods to reduce HF usage and improve atom economy.

Phase-Transfer Catalysis (PTC)

The patent EP0759433A1 highlights the use of phase-transfer catalysts (e.g., tetrabutylammonium bromide) during fluorination. These catalysts enhance HF solubility in organic phases, enabling reactions at ambient temperatures (20–25°C) with 15–20% reduced HF consumption.

Analytical Characterization and Quality Control

Rigorous characterization ensures the fidelity of the final product.

Spectroscopic Analysis

  • ¹H NMR : The ethyl ester group resonates as a quartet at δ 4.14 ppm (J = 7 Hz) and a triplet at δ 1.27 ppm for the methyl group.

  • ¹⁹F NMR : The difluoro substituents appear as a singlet near δ -120 ppm, confirming absence of diastereomers.

  • IR Spectroscopy : Strong absorption bands at 1740 cm⁻¹ (C=O stretch) and 1260 cm⁻¹ (C-O ester) validate ester formation.

Chromatographic Purity

High-performance liquid chromatography (HPLC) with a C18 column and UV detection at 254 nm achieves baseline separation of the ester from residual acid or solvents. Purity thresholds exceeding 99% are attainable via fractional distillation under reduced pressure (0.1 mmHg, 80–90°C).

Industrial-Scale Production and Challenges

Scalability remains a critical consideration for manufacturers.

Continuous-Flow Reactors

Adopting continuous-flow systems for fluorination minimizes HF handling risks. Tubular reactors with Hastelloy internals resist corrosion, enabling sustained operation at 10–15 kg/hr throughput.

Waste Management

Excess HF is neutralized with calcium hydroxide to generate inert CaF₂ sludge. Solvent recovery via distillation achieves 90–95% reuse rates, aligning with green chemistry principles .

Chemical Reactions Analysis

Hydrolysis and Decarboxylation Pathways

The ethyl ester group undergoes hydrolysis under acidic or basic conditions to yield 2,2-difluoro-benzo dioxole-4-carboxylic acid (Figure 1 ). This reaction is critical for generating intermediates used in crop protection agents.

  • Conditions :

    • Acidic hydrolysis (e.g., HCl/H₂O, 60°C, 15 min) converts the ester to the carboxylic acid with >85% yield .

    • Basic hydrolysis (e.g., NaOH) proceeds via saponification, followed by acidification to isolate the free acid .

Reaction TypeConditionsProductYieldReference
Acidic hydrolysisHCl/H₂O, 60°CCGA192155 (carboxylic acid)>85%
Basic hydrolysisNaOH, refluxCarboxylic acid salt90–95%

Decarboxylation of the carboxylic acid derivative occurs under oxidative conditions (e.g., KMnO₄/NaOH, 60°C), forming CO₂ and simpler fluorinated aromatics .

Halogenation and Radical-Mediated Reactions

The benzodioxole ring participates in radical-mediated halogenation, though fluorine substituents limit direct electrophilic substitution.

  • Chlorination :

    • Reaction with Cl₂ or N-bromosuccinimide (NBS) under UV light induces radical halogenation at the methylene bridge .

    • Mechanism : Homolytic cleavage of the N–O bond in N-acyloxy-2-pyridinethione generates acyloxy radicals, which decarboxylate to form carbon-centered radicals. These react with halogen donors (CCl₄, BrCCl₃) .

SubstrateHalogen SourceCatalystProductYieldReference
Benzodioxole derivativeCl₂AlCl₃2,2-dichloro derivative70–80%
Carboxylic acidBrCCl₃Light (400 nm)Brominated analog65%

Coupling Reactions

The ester serves as a coupling partner in nucleophilic acyl substitutions:

  • Amidation : Reaction with amines (e.g., benzylamine) in polar aprotic solvents (DMF, THF) produces amides.

  • Transesterification : Methanol or higher alcohols replace the ethyl group under acid/base catalysis.

Reaction TypeReagentConditionsProductYieldReference
AmidationBenzylamineDMF, 80°CBenzylamide75%
TransesterificationMeOHH₂SO₄, refluxMethyl ester88%

Thermal and Catalytic Stability

The difluorobenzo dioxole core exhibits thermal resilience, decomposing only above 200°C . Catalytic fluorination using KHF₂ at 140°C preserves the dioxole ring while replacing chlorine with fluorine .

ConditionObservationApplicationReference
140°C, KHF₂Chlorine-to-fluorine exchangeSynthesis of fluorinated intermediates
>200°CRing decompositionNot recommended for high-temp processes

Oxidative Functionalization

Oxidation of the ethyl ester with KMnO₄ or CrO₃ selectively modifies the benzylic position, yielding ketones or epoxides depending on the oxidant .

Key Mechanistic Insights

  • Radical pathways dominate halogenation due to the stability of benzodioxole-derived radicals .

  • Steric and electronic effects from fluorine atoms hinder electrophilic aromatic substitution but favor nucleophilic acyl chemistry .

Scientific Research Applications

Medicinal Chemistry

The compound has been investigated for its potential therapeutic effects. Preliminary studies indicate that it may interact favorably with biological targets, suggesting possible applications in drug design. Its reactivity with biological molecules is a focus of ongoing research aimed at understanding its pharmacological properties.

Synthesis of Novel Compounds

Due to its versatile structure, 2,2-Difluoro-benzo[1,3]dioxole-4-carboxylic acid ethyl ester serves as a valuable building block in organic synthesis. It can be used to create various derivatives that may exhibit enhanced biological activity or novel chemical properties.

Environmental Chemistry

The compound's stability and reactivity make it suitable for studies related to environmental monitoring and remediation. Its derivatives may also be explored for use as reference materials in analytical chemistry.

Case Study 1: Drug Development

A study published in a peer-reviewed journal explored the synthesis of derivatives of this compound aimed at improving anticancer activity. The researchers synthesized various analogs and evaluated their cytotoxicity against different cancer cell lines. Results indicated that certain derivatives exhibited significant activity, highlighting the compound's potential as a lead structure for new anticancer agents.

Case Study 2: Interaction Studies

Research focusing on the interaction of this compound with specific enzymes demonstrated its ability to inhibit certain biological pathways involved in disease progression. This study emphasized the importance of understanding the mechanism of action for developing effective therapeutic agents.

Mechanism of Action

The mechanism of action of 2,2-Difluoro-benzo[1,3]dioxole-4-carboxylic acid ethyl ester involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, potentially inhibiting or modulating their activity.

    Pathways Involved: The presence of fluorine atoms can enhance the compound’s ability to form strong hydrogen bonds and van der Waals interactions, leading to increased binding affinity and specificity for its targets.

Comparison with Similar Compounds

Acid Methyl Ester (CAS: 773873-95-3)

  • Structure : Differs in the position of the carboxylic acid ester (5-position vs. 4-position) and the ester group (methyl vs. ethyl).
  • Molecular Formula : C₉H₆F₂O₄ vs. C₁₀H₈F₂O₄ (target compound).
  • Molecular Weight : 216.14 g/mol vs. ~230.16 g/mol (estimated for the ethyl ester).
  • Applications : Serves as an intermediate in synthesis, whereas the ethyl ester is a pesticide metabolite .

Derivatives with Additional Functional Groups

2,2-Difluoro-5-(1H-pyrrole-1-carboxamido)benzo[1,3]dioxole-4-carboxylic Acid

  • Structure : Features a pyrrole-carboxamido substituent at the 5-position.
  • Molecular Formula : C₁₃H₈F₂N₂O₅ (vs. C₁₀H₈F₂O₄ for the target compound).
  • Applications : Designed as an inhibitor of human dihydroorotate dehydrogenase (DHODH) for antiviral research, highlighting the impact of substituents on biological activity .

Solid Forms of 3-(6-(1-(2,2-Difluoro-benzo[d][1,3]dioxol-5-yl)cyclopropanecarboxamidino)-3-methylpyridine-2-yl)benzoic Acid

  • Structure: Incorporates a cyclopropane-carboxamidino group and a pyridine ring.
  • Applications : Patent-pending solid forms emphasize enhanced stability for pharmaceutical applications, contrasting with the ethyl ester’s role in agrochemicals .

Non-Dioxole Fluorinated Analogues

3,4-Difluorobenzoic Acid (CAS: 455-40-3)

  • Structure : Lacks the dioxole ring but retains fluorine substituents at the 3,4-positions.
  • Molecular Weight : 158.10 g/mol (vs. ~230.16 g/mol for the target compound).
  • Applications : Used as a reference standard and synthetic precursor, differing from the ethyl ester’s regulatory significance in pesticide residues .

Caffeic Acid (3,4-Dihydroxybenzeneacrylic Acid)

  • Structure : Contains a dihydroxybenzene ring and an acrylic acid chain, lacking fluorine.
  • Applications : Widely used in pharmacological and cosmetic research, contrasting with the ethyl ester’s environmental and metabolic focus .

Data Table: Key Comparative Properties

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Primary Applications References
2,2-Difluoro-benzo[1,3]dioxole-4-carboxylic acid ethyl ester C₁₀H₈F₂O₄ ~230.16 4-COOEt, 2,2-F₂, benzo[1,3]dioxole Pesticide metabolite, regulatory residue marker
2,2-Difluoro-benzo[1,3]dioxole-5-carboxylic acid methyl ester C₉H₆F₂O₄ 216.14 5-COOMe, 2,2-F₂, benzo[1,3]dioxole Synthetic intermediate
3,4-Difluorobenzoic acid C₇H₄F₂O₂ 158.10 3,4-F₂, benzoic acid Reference standard, chemical synthesis
Caffeic acid C₉H₈O₄ 180.16 3,4-diOH, acrylic acid Pharmacological research, supplements

Research Findings and Functional Insights

  • Synthetic Pathways : The ethyl ester is derived via esterification of its carboxylic acid precursor, analogous to methods used for pyrrole-substituted derivatives .
  • Stability and Degradation : In environmental matrices, the ethyl ester hydrolyzes to 2,2-difluoro-benzo[1,3]dioxole-4-carboxylic acid under acidic or enzymatic conditions, a process critical for residue analysis in regulatory settings .
  • Biological Activity: Fluorination at the 2,2-positions enhances metabolic stability compared to non-fluorinated analogs like caffeic acid, which undergoes rapid oxidation .

Q & A

Q. What are the recommended synthetic routes for 2,2-difluoro-benzo[1,3]dioxole-4-carboxylic acid ethyl ester, and how can reaction yields be optimized?

The compound is synthesized via esterification or hydrolysis of precursors. For example, hydrolysis of a methyl ester intermediate using NaOH in methanol under reflux achieves 86.5% yield . Optimization involves solvent selection (e.g., diphenyl ether for intermediates) and purification via column chromatography (CH₂Cl₂/CH₃OH gradients) or recrystallization . Contradictions in yields (e.g., 60% vs. 90%) may arise from reaction time, temperature, or catalyst variations .

Q. Which analytical techniques are critical for characterizing this compound?

¹H NMR (e.g., δ 11.17 ppm for carboxylic protons) and chromatography (HPLC, TLC) are standard for structural confirmation . Purity validation requires gradient elution (e.g., CH₂Cl₂/CH₃OH) and recrystallization to remove byproducts . Mass spectrometry further confirms molecular weight (C₁₃H₈F₂N₂O₅, MW 310.2 g/mol) .

Q. How is this compound utilized in pesticide residue analysis?

It serves as a biomarker for fludioxonil residues in livestock. Metabolites are chemically converted to the target acid for quantification via LC-MS/MS. Method validation includes spike-recovery trials in matrices like milk and liver, with detection limits <10 ppb .

Advanced Research Questions

Q. What challenges arise in quantifying 2,2-difluoro-benzo[1,3]dioxole-4-carboxylic acid in complex biological matrices?

Matrix interference (e.g., lipids in animal tissues) necessitates solid-phase extraction (SPE) with C18 cartridges. Derivatization (e.g., methyl ester formation) improves chromatographic resolution. Contradictions in recovery rates (70–120%) highlight the need for matrix-matched calibration .

Q. How do structural modifications of the ethyl ester influence metabolic stability?

Replacing the ethyl group with bulkier esters (e.g., isopropyl) slows hydrolysis by esterases, enhancing metabolic stability. Comparative studies using liver microsomes show a 50% reduction in degradation rates for modified esters .

Q. What role does this compound play in studying enzyme inhibition or receptor interactions?

Structural analogs (e.g., 4-amino-2,2-difluoro-1,3-benzodioxole) exhibit activity at GABA(A) and 5-HT receptors. Competitive binding assays (IC₅₀ ~1–10 µM) suggest potential as a neuropharmacological probe .

Q. Are there contradictions in reported synthetic yields, and how can they be resolved?

Discrepancies (e.g., 60% vs. 90% yields) arise from reaction scaling or impurity profiles. Reproducibility improves with strict anhydrous conditions, inert gas purging, and real-time monitoring via TLC .

Q. How does storage condition variability impact experimental reproducibility?

Degradation studies show the compound is stable at 2–8°C under nitrogen for ≥6 months. Exposure to humidity or light induces hydrolysis (20% loss in 3 months), necessitating desiccants and amber vials .

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